molecular formula C10H13BrN2O2 B3282202 Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate CAS No. 746671-54-5

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate

Cat. No. B3282202
Key on ui cas rn: 746671-54-5
M. Wt: 273.13 g/mol
InChI Key: YNEXYEBMORABRD-UHFFFAOYSA-N
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Patent
US07183270B2

Procedure details

A 2.0 M hexanes solution of trimethylsilyldiazomethane (11.8 mL, 23.62 mMol) was added dropwise to a stirring solution of 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid (6.12 g, 23.62 mMol) in 9:1 benzene/methanol (100 mL), and the reaction was stirred for 2 days. TLC analysis showed that the reaction was complete, so the mixture was concentrated in-vacuo. The residue was dissolved in ethyl acetate (100 mL), washed with water (3×20 mL), dried over sodium sulfate, then concentrated in-vacuo. Purified over silica gel, eluting with 10% ethyl acetate/hexanes, to yield 5.2 g of a colorless oil as product. MS (ES+)=273, 275 (M+H)+. Yield=81%.
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
benzene methanol
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C=[N+]=[N-])(C)C.[Br:8][C:9]1[C:10]([C:19]([OH:21])=[O:20])=[N:11][C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])=[N:13][CH:14]=1>C1C=CC=CC=1.CO>[CH3:1][O:20][C:19]([C:10]1[C:9]([Br:8])=[CH:14][N:13]=[C:12]([C:15]([CH3:16])([CH3:17])[CH3:18])[N:11]=1)=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
11.8 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
6.12 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)C(C)(C)C)C(=O)O
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
benzene methanol
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1.CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in-vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
Purified over silica gel
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC(=O)C1=NC(=NC=C1Br)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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